2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
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Description
2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H14Cl2N4O2S and its molecular weight is 385.26. The purity is usually 95%.
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Biological Activity
The compound 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide (CAS: 477853-03-5) is a synthetic derivative featuring a hydrazinecarbothioamide moiety, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14Cl2N4O2S with a molecular weight of 385.27 g/mol. The structure includes a pyridine ring and a hydrazinecarbothioamide group, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of hydrazinecarbothioamide compounds exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Mia PaCa-2 | 15 | Topoisomerase II inhibition |
Compound B | PANC-1 | 20 | Apoptosis induction |
Target Compound | RKO | 18 | DNA intercalation |
Antimicrobial Activity
The antimicrobial potential of hydrazine derivatives has also been explored. Studies have demonstrated that these compounds possess activity against Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can induce oxidative stress in microbial cells, leading to cell death.
- DNA Interaction : The ability to intercalate into DNA has been proposed as a mechanism for antitumor activity.
Case Study 1: Antitumor Efficacy
In a study conducted by Shen et al., a series of hydrazine derivatives were synthesized and evaluated for their antitumor efficacy. The target compound exhibited comparable activity to established chemotherapeutics in vitro, suggesting its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds against various pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Properties
IUPAC Name |
1-[[1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-14(23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUILAKZBWVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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